molecular formula C14H20N2O B7862077 4-amino-N-cyclohexyl-2-methylbenzamide

4-amino-N-cyclohexyl-2-methylbenzamide

Cat. No.: B7862077
M. Wt: 232.32 g/mol
InChI Key: IWCFQDCYACIKFA-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-2-methylbenzamide is an organic compound with the molecular formula C14H20N2O It is a benzamide derivative characterized by the presence of an amino group at the 4-position, a cyclohexyl group attached to the nitrogen atom, and a methyl group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-2-methylbenzamide typically involves the condensation of 4-amino-2-methylbenzoic acid with cyclohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of cyclohexylamine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

4-amino-N-cyclohexyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-methylbenzamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    2-amino-N-cyclohexyl-N-methylbenzylamine: Contains an additional benzyl group, altering its reactivity and applications.

Uniqueness

4-amino-N-cyclohexyl-2-methylbenzamide is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-9-11(15)7-8-13(10)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCFQDCYACIKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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